![molecular formula C10H18N2O B13152496 2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-4-azatricyclo[4210,3,7]nonan-2-ol is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tricyclic ketone with an aminoethyl group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for the production of large quantities of the compound with high purity and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: Shares a similar tricyclic structure but lacks the aminoethyl group.
Nonan-2-one: A simpler compound with a different functional group arrangement.
4-Oxa-tricyclo[4.2.1.0(3,7)]nonan-5-one: Another tricyclic compound with distinct functional groups
Uniqueness
2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is unique due to its specific combination of a tricyclic core and an aminoethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-4-azatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C10H18N2O/c11-2-1-10(13)7-3-6-5-12-9(10)8(6)4-7/h6-9,12-13H,1-5,11H2 |
InChI-Schlüssel |
NQFJWHNWCBIQTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1CNC3C2(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


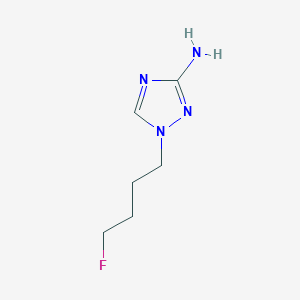

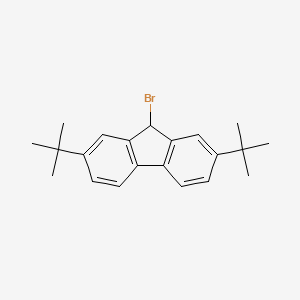
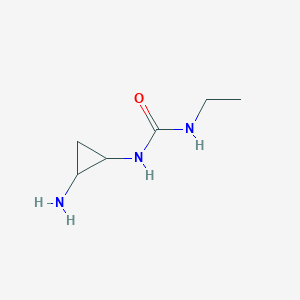

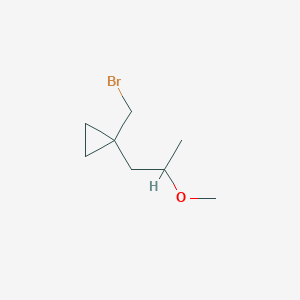
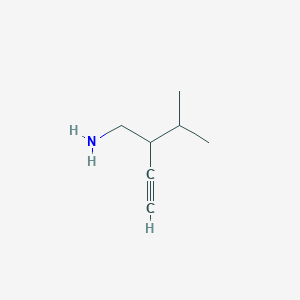
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)
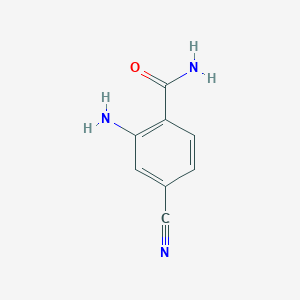

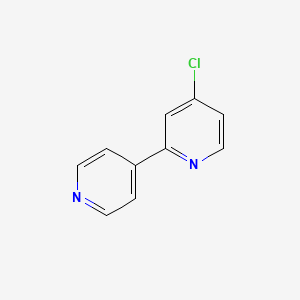
![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
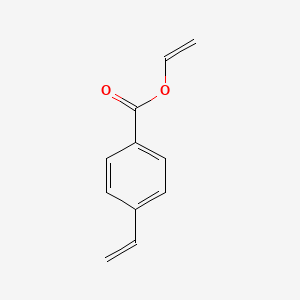
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
